molecular formula C4HClF6 B1310807 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene CAS No. 400-44-2

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Cat. No.: B1310807
CAS No.: 400-44-2
M. Wt: 198.49 g/mol
InChI Key: JRENXZBKMHPULY-UPHRSURJSA-N
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Preparation Methods

The synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the fluorination of 2-chloro-2-butene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve continuous flow reactors and advanced separation techniques to ensure efficient and scalable production.

Mechanism of Action

The mechanism by which 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the presence of the chlorine atom . These factors affect the compound’s nucleophilicity, electrophilicity, and overall stability. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRENXZBKMHPULY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073178
Record name 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-44-2, 3414-09-3
Record name 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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